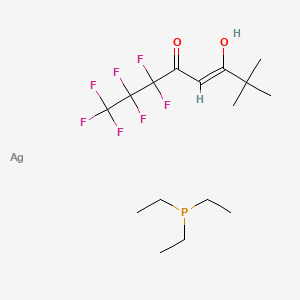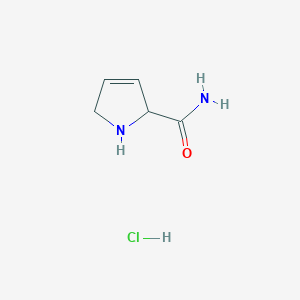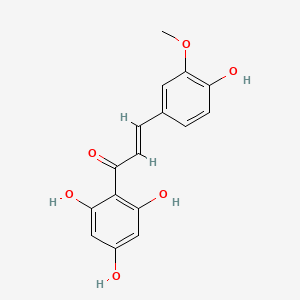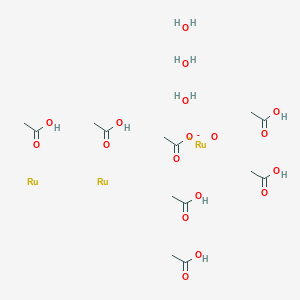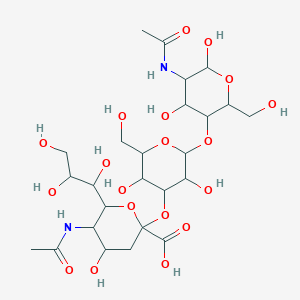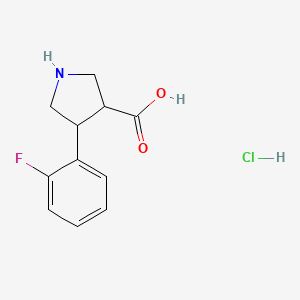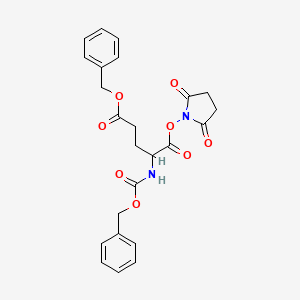
5-Benzyl 1-(2,5-dioxopyrrolidin-1-yl) ((benzyloxy)carbonyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-GLU(OBZL)-OSU, also known as Z-Glu-OBzl, is a derivative of glutamic acid. It is commonly used in peptide synthesis and as a protecting group for amino acids. This compound is recognized for its role in various biochemical and physiological processes, making it a valuable tool in scientific research .
Méthodes De Préparation
The preparation of Z-GLU(OBZL)-OSU typically involves a multi-step synthetic route. One common method includes the protection of the carboxyl group of glutamic acid as t-butoxycarbonyl ester (Boc) and the protection of the amino group as benzyloxycarbonyl (Cbz). The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired product .
Analyse Des Réactions Chimiques
Z-GLU(OBZL)-OSU undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Z-GLU(OBZL)-OSU has a wide range of applications in scientific research, including:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds.
Biology: It plays a role in studying protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: It is used in the design and synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of Z-GLU(OBZL)-OSU involves its role as a protecting group in peptide synthesis. It protects the amino and carboxyl groups of amino acids, preventing unwanted side reactions during peptide bond formation. The molecular targets and pathways involved include the specific enzymes and chemical reactions that facilitate the synthesis of peptides and proteins .
Comparaison Avec Des Composés Similaires
Z-GLU(OBZL)-OSU is unique in its specific structure and function as a glutamic acid derivative. Similar compounds include:
N-Carbobenzyloxy-L-glutamic acid: Another derivative of glutamic acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-glutamic acid: Used as a protecting group in peptide synthesis.
N-Benzyloxycarbonyl-L-lysine: A derivative of lysine used in similar applications. The uniqueness of Z-GLU(OBZL)-OSU lies in its specific protecting groups and its role in facilitating efficient peptide synthesis.
Propriétés
IUPAC Name |
5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O8/c27-20-12-13-21(28)26(20)34-23(30)19(25-24(31)33-16-18-9-5-2-6-10-18)11-14-22(29)32-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGVTPZOIGKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
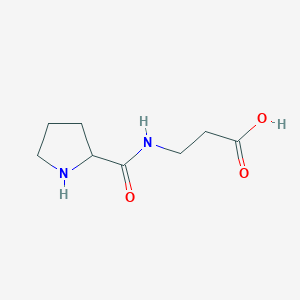
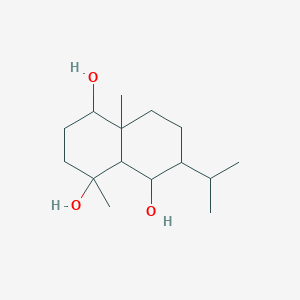
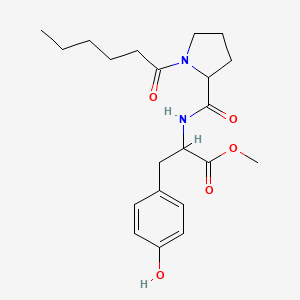
![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
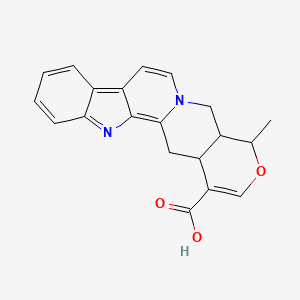
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![6-fluoranyl-10,13,16-trimethyl-11,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12323308.png)

